![molecular formula C11H7BrCl2N2OS B2505707 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide CAS No. 2460750-21-2](/img/structure/B2505707.png)

2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

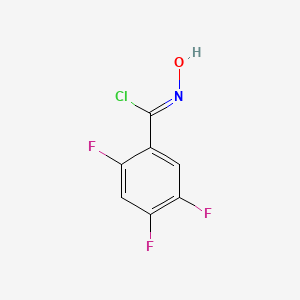

The synthesis of bromo-substituted pyridine derivatives often involves multi-step reactions starting from basic materials such as pyridine or aniline derivatives. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions . These methods suggest that the synthesis of the compound would likely involve halogenation and amide formation steps.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and HRMS or LC-MS . X-ray diffraction studies provide detailed information on the crystal structure, including bond lengths and angles, which can be crucial for understanding the molecular conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted pyridine derivatives can be inferred from their biological activity assays. For example, the synthesized pyrazole carboxamides exhibit insecticidal and fungicidal activities , indicating that these compounds can participate in biochemical reactions with biological targets. The reactivity of the compound of interest would likely be similar, with potential applications in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms can increase the density and influence the melting and boiling points of these compounds. The crystal packing is often stabilized by hydrogen bonds and π-π stacking interactions, which can affect the solubility and stability of the compounds . The antibacterial activities of some of these compounds suggest that they have the potential to interact with biological molecules, which could be a significant property of the compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Ligand Behaviour

2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide is a compound that may fall under broader chemical families that have been extensively studied for their diverse applications in chemical synthesis and properties. For instance, the chemistry and properties of compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) have been reviewed, highlighting their preparation procedures, properties, and complex compound formations. These studies shed light on spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, which might suggest points of interest for similar compounds like this compound (Boča, Jameson, & Linert, 2011).

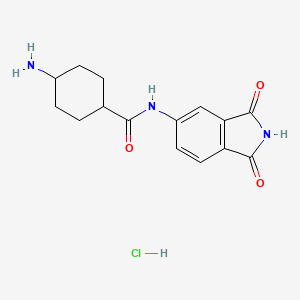

Pharmacological Profile Improvement

Structural analogs based on specific pharmacophores, similar to the pyridine structure, have been explored for their ability to facilitate memory processes and attenuate cognitive function impairment associated with various conditions. Research in this domain emphasizes the relationship between the configuration of stereocenters in such compounds and their biological properties, suggesting a potential area of interest for compounds like this compound in improving pharmacological profiles (Veinberg et al., 2015).

Role in Central Nervous System (CNS) Drug Synthesis

A literature review highlights the importance of heterocycles with nitrogen (N), sulfur (S), and oxygen (O) in forming a large class of organic compounds, including pyridine, which might influence the CNS. This points towards the potential of compounds like this compound in serving as lead molecules for synthesizing compounds with CNS activity, given their structural similarity and chemical groups (Saganuwan, 2017).

Environmental and Biological Analysis

While not directly related to this compound, studies on the analysis of heterocyclic aromatic amines and their metabolites in various matrices emphasize the importance of sensitive and selective analytical methods. This provides a backdrop for understanding the potential environmental and biological interactions of structurally complex compounds, highlighting the need for detailed analytical studies in this domain (Teunissen et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that many bioactive compounds work by interacting with their targets and causing changes in their function . For instance, indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

Given the broad range of activities exhibited by similar compounds , it’s likely that this compound could influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Similar compounds have been shown to have a range of effects, such as inhibitory activity against various viruses .

Propiedades

IUPAC Name |

2-bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrCl2N2OS/c12-8-3-6(1-2-15-8)11(17)16-5-7-4-9(13)18-10(7)14/h1-4H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOSGEAEAPKERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NCC2=C(SC(=C2)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrCl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)

![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2505628.png)

![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)

![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2505630.png)

![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2505636.png)

![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)

![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)